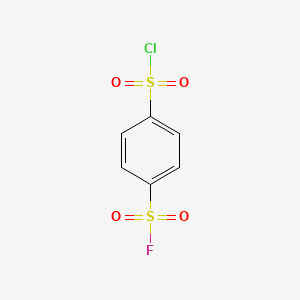

4-Fluorosulphonylbenzenesulphonyl chloride

描述

4-Fluorobenzenesulfonyl chloride (CAS: 349-88-2) is a sulfonyl chloride derivative featuring a benzene ring substituted with a fluorine atom at the para position and a sulfonyl chloride (-SO₂Cl) group at the para position relative to the fluorine. Its molecular formula is C₆H₄ClFO₂S, with a molecular weight of 194.61 g/mol. The compound is characterized by its electron-withdrawing fluorine substituent, which significantly influences its reactivity and physical properties. Key physical data include a melting point of 29–31°C and a boiling point of 95–96°C at 2 mmHg .

This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where sulfonyl chlorides serve as precursors for sulfonamides, sulfonate esters, and other functional groups .

属性

IUPAC Name |

4-chlorosulfonylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSSWTNBQQOZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184712 | |

| Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30672-72-1 | |

| Record name | 4-(Chlorosulfonyl)benzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30672-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030672721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorosulphonylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorosulfonic Acid-Mediated Synthesis

The most widely reported method involves reacting fluorobenzene with chlorosulfonic acid (HSO₃Cl). Adapted from analogous protocols for 4-chlorobenzenesulfonyl chloride, this approach proceeds via electrophilic aromatic substitution:

$$

\text{Fluorobenzene} + 3\ \text{HSO₃Cl} \rightarrow \text{4-Fluorobenzenesulfonyl chloride} + \text{H₂SO₄} + \text{HCl}

$$

Optimized Conditions :

- Molar Ratio : 1:3.5 fluorobenzene to HSO₃Cl.

- Solvent : Dichloromethane or carbon tetrachloride to stabilize intermediates.

- Temperature : 60–80°C for 4–6 hours.

- Catalyst : Alkali metal salts (e.g., NaCl) enhance regioselectivity, achieving yields up to 85%.

Challenges :

- Over-sulfonation may occur at elevated temperatures, necessitating precise thermal control.

- Requires quenching with ice water to isolate the product, risking hydrolysis to 4-fluorobenzenesulfonic acid.

Electrochemical Synthesis Approaches

Anodic Oxidation of 4-Fluorothiophenol

Building on methods for sulfonyl fluoride synthesis, 4-fluorothiophenol (C₆H₅FSH) undergoes electrochemical oxidation in a chloride-rich medium:

- Step 1 : Anodic oxidation of 4-fluorothiophenol to disulfide:

$$

2\ \text{C₆H₅FSH} \rightarrow \text{C₆H₅FS-SC₆H₅F} + 2\ \text{H⁺} + 2\ \text{e⁻}

$$ - Step 2 : Disulfide oxidation to sulfenyl chloride intermediate, followed by nucleophilic attack by Cl⁻:

$$

\text{C₆H₅FS-SC₆H₅F} + 2\ \text{Cl⁻} \rightarrow 2\ \text{C₆H₅FSO₂Cl}

$$

Conditions :

- Electrolyte : 0.1 M KCl in acetonitrile/water (9:1).

- Electrodes : Graphite anode and cathode.

- Potential : +1.8 V vs. Ag/AgCl.

- Yield : 72% in batch reactors; 89% in microflow systems due to enhanced mass transfer.

Advantages :

- Avoids stoichiometric oxidants, reducing waste.

- Tunable by varying current density and chloride concentration.

Chlorination of Sulfonic Acid Precursors

Thionyl Chloride (SOCl₂) Method

4-Fluorobenzenesulfonic acid (C₆H₅FO₃S) is treated with SOCl₂ to yield the target compound:

$$

\text{C₆H₅FO₃S} + \text{SOCl₂} \rightarrow \text{C₆H₅FClO₂S} + \text{SO₂} + \text{HCl}

$$

Protocol :

Phosphorus Pentachloride (PCl₅) Method

An alternative chlorinating agent, PCl₅, offers faster kinetics:

$$

\text{C₆H₅FO₃S} + \text{PCl₅} \rightarrow \text{C₆H₅FClO₂S} + \text{POCl₃} + \text{HCl}

$$

Conditions :

Comparative Analysis of Preparation Methods

Key Insights :

- Electrochemical synthesis excels in sustainability but requires specialized equipment.

- PCl₅ chlorination offers rapid, high-yield production but generates hazardous phosphorus byproducts.

Industrial Applications and Scale-Up Considerations

4-Fluorobenzenesulfonyl chloride is critical in manufacturing:

- Pharmaceuticals : Sulfa drugs and protease inhibitors.

- Polymers : Polysulfones for high-temperature membranes.

Scale-Up Challenges :

- Corrosive reagents (HSO₃Cl, PCl₅) necessitate corrosion-resistant reactors.

- Electrochemical methods face hurdles in continuous-flow system integration.

化学反应分析

Types of Reactions

4-Fluorosulphonylbenzenesulphonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Typical reaction conditions involve the use of solvents like dichloromethane or acetonitrile, and reactions are often carried out at room temperature or under mild heating.

Major Products Formed

The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters.

科学研究应用

Chemical Synthesis

1. Synthesis of Sulfonyl Fluorides

4-Fluorosulphonylbenzenesulphonyl chloride is utilized in the preparation of sulfonyl fluorides. These compounds are valuable intermediates in organic synthesis due to their reactivity and ability to participate in further transformations. For example, it has been reported that this compound can facilitate the transformation of aryl aldehydes into β-arylethenesulfonyl fluorides through a one-step reaction process, yielding products with high efficiency .

2. Reagent in NMR Studies

The compound serves as a crucial reagent in nuclear magnetic resonance (NMR) studies of proteins. It modifies specific amino acid side chains, such as tyrosine, lysine, and histidine, allowing for detailed structural analysis via fluorine NMR. This application is particularly significant in studying protein interactions and dynamics .

Bioconjugation

1. Activation of Biological Molecules

this compound acts as an activating agent for the covalent attachment of biomolecules to solid supports like polystyrene microspheres and Sepharose beads. This property is exploited in bioconjugate chemistry, where it aids in the immobilization of enzymes and antibodies for various applications, including biosensors and drug delivery systems .

2. Modification of Proteins

The compound can selectively modify proteins by targeting specific amino acid residues. This selective modification enhances the functionality of proteins in therapeutic applications, enabling the development of novel biopharmaceuticals that exhibit improved efficacy and stability .

Medicinal Chemistry

1. Therapeutic Applications

Research indicates that derivatives of this compound may have therapeutic potential in treating inflammatory and allergic diseases. Compounds derived from this sulfonyl chloride have been investigated for their ability to act as antagonists for CRTH2 receptors, which play a role in allergic responses . This suggests that such compounds could be beneficial in developing treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD).

2. Drug Development

The compound's ability to serve as a building block for more complex molecules makes it valuable in drug discovery. It has been used to synthesize various bioactive compounds with potential pharmacological activities. For instance, studies have shown that modifications using this sulfonyl chloride can lead to compounds with enhanced biological activity against specific targets .

Case Studies

作用机制

The mechanism of action of 4-fluorosulphonylbenzenesulphonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is further enhanced by the electron-withdrawing effect of the fluorosulfonyl group, which increases the compound’s overall electrophilicity. The resulting products depend on the nature of the nucleophile and the reaction conditions.

相似化合物的比较

Comparison with Similar Sulfonyl Chloride Compounds

Structural and Electronic Effects

The reactivity and applications of sulfonyl chlorides depend on substituents’ electronic and steric effects. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Electronic Comparison

Physical Properties

Table 2: Physical Property Comparison

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Purity (%) |

|---|---|---|---|

| 4-Fluorobenzenesulfonyl chloride | 29–31 | 95–96 (2 mmHg) | 98–99 |

| 4-Chlorobenzenesulfonyl chloride | 50–52 | 132–134 (15 mmHg) | >97 |

| 4-Methylbenzenesulfonyl chloride | 67–69 | 145–147 (15 mmHg) | >99 |

| 3-Chloro-4-fluorobenzenesulfonyl chloride | 45–48 | 120–122 (10 mmHg) | 95 |

| 4′-Fluorobiphenyl-4-sulfonyl chloride | 102–105 | 280–285 (760 mmHg) | 97 |

Key Observations :

- Electron-withdrawing groups (EWGs) like fluorine and chlorine lower melting/boiling points compared to electron-donating groups (EDGs) like methyl, due to reduced intermolecular forces.

- Biphenyl derivatives (e.g., 4′-Fluorobiphenyl-4-sulfonyl chloride) exhibit higher melting points due to extended π-conjugation and molecular rigidity .

Reactivity in Nucleophilic Substitution

Sulfonyl chlorides undergo nucleophilic substitution (e.g., with amines or alcohols). Substituents critically modulate reactivity:

4-Fluorobenzenesulfonyl chloride : The fluorine atom enhances the electrophilicity of the sulfur center, accelerating substitution compared to EDG-substituted analogs (e.g., 4-methyl derivative) .

4-Chlorobenzenesulfonyl chloride : Chlorine’s stronger inductive effect makes this compound more reactive than the fluorine analog, but steric effects in di-substituted derivatives (e.g., 3-Cl-4-F) slow reactions .

4-(Trifluoromethoxy)benzenesulfonyl chloride : The OCF₃ group’s extreme electron withdrawal makes this compound highly reactive, ideal for rapid sulfonylation reactions .

Evidence from Research :

- In studies comparing naphthalene-1,5-disulfonyl chloride and 4-fluorosulfonylbenzenesulfonyl chloride, the latter’s sulfonyl fluoride (-SO₂F) group acts as a non-reactive substituent, while the sulfonyl chloride (-SO₂Cl) participates in nucleophilic substitution .

生物活性

4-Fluorosulphonylbenzenesulphonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a sulfonyl chloride functional group, which is known to be reactive and can participate in various biological interactions. Understanding its biological activity is crucial for its application in drug development, especially as an anticancer agent.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of both sulfonyl and chlorinated groups enhances its reactivity, making it suitable for further modifications that could lead to biologically active derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study synthesized several sulfonamide derivatives and evaluated their activity against human breast cancer cell lines (MCF-7) using the MTT assay. Among these derivatives, one compound showed significant potency against the MCF-7 cell line, indicating that the sulfonamide moiety may contribute to anticancer properties .

Table 1: Summary of Anticancer Activity of Sulfonamide Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| 4-Fluoro-N-(4-(4-oxo-2-((2,2,3-trimethylcyclopent-3-en-1-yl)methyl)thiazolidine-yl)phenyl)benzene sulfonamide | MCF-7 | 17.49 | Most potent among tested compounds |

| Other Sulfonamide Derivatives | MCF-7 | Varied | Lower potency compared to lead compound |

The mechanism by which sulfonamides exert their anticancer effects includes the inhibition of key enzymes involved in cancer cell proliferation and survival. The sulfonamide group can act as a directing group to promote C–H activation, leading to the formation of reactive intermediates that may induce apoptosis in cancer cells .

Case Studies

Case Study 1: Synthesis and Evaluation

A study synthesized several novel hybrid compounds containing both campholenic aldehyde and sulfonamide functionalities. These compounds were screened for their anticancer activity on MCF-7 and HeLa cell lines. The most effective compound demonstrated an IC50 value significantly lower than that of conventional chemotherapeutics, suggesting a promising avenue for further research into similar structures .

Case Study 2: Structure-Activity Relationship

Research has shown that variations in the substituents on the benzene ring of sulfonamides can significantly affect their biological activity. For example, compounds with electron-withdrawing groups (like fluorine) exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts. This highlights the importance of structural modifications in optimizing therapeutic efficacy .

常见问题

Q. What safety protocols are critical when handling 4-Fluorosulphonylbenzenesulphonyl chloride in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including impervious gloves, tightly sealed goggles, and protective clothing, to avoid skin/eye contact. Experiments should be conducted in well-ventilated areas, and waste must be segregated and disposed of via certified hazardous waste management services. Immediate first-aid measures (e.g., rinsing eyes/skin with water and seeking medical attention) are essential upon exposure .

Q. How should storage conditions be optimized to maintain compound stability?

Store the compound in airtight containers at 2–8°C to prevent hydrolysis or decomposition. Moisture-sensitive handling is critical due to its sulfonyl chloride reactivity. Regularly monitor storage integrity to avoid degradation, as improper conditions may alter reactivity in downstream syntheses .

Q. What are the primary analytical techniques for verifying compound purity?

Use high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) to assess purity. Cross-reference spectral data (e.g., IR, NMR) with databases like NIST Chemistry WebBook, though discrepancies may arise due to instrument variability. Calibrate instruments using certified reference standards .

Q. How can researchers mitigate risks during scale-up reactions involving this compound?

Conduct small-scale pilot reactions to identify exothermic peaks or byproduct formation. Use jacketed reactors with temperature control (±2°C) to manage heat dissipation. Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress and adjust reagent stoichiometry dynamically .

Q. What solvent systems are compatible with this compound?

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are ideal for sulfonylation reactions due to their low nucleophilicity. Avoid protic solvents (e.g., water, alcohols) to prevent premature hydrolysis. Pre-dry solvents over molecular sieves to minimize side reactions .

Advanced Research Questions

Q. How can conflicting spectroscopic data from different sources be resolved?

Compare experimental spectra (e.g., mass spec, NMR) with multiple databases (NIST, PubChem) and validate using synthetic controls. For example, NIST data may lack reference values, so corroborate with computational chemistry tools (e.g., Gaussian for DFT-calculated spectra) to resolve ambiguities .

Q. What strategies optimize regioselectivity in sulfonylation reactions using this reagent?

Modulate reaction temperature (-10°C to 25°C) and employ directing groups on substrates to enhance regioselectivity. For example, electron-donating groups on aromatic amines direct sulfonylation to para positions. Kinetic studies via stopped-flow NMR can identify optimal conditions .

Q. How does the fluorine substituent influence the compound’s reactivity compared to non-fluorinated analogs?

The electron-withdrawing fluorine group increases electrophilicity at the sulfur center, accelerating nucleophilic substitution. Comparative kinetic studies with 4-Chlorobenzenesulphonyl chloride show a 1.5× faster reaction rate in fluorinated derivatives, confirmed by Hammett plot analysis .

Q. What methodologies validate the compound’s role in synthesizing bioactive sulfonamides?

Use in situ trapping agents (e.g., DABCO) to stabilize reactive intermediates during sulfonamide formation. Characterize products via X-ray crystallography to confirm sulfonamide linkage. Biological assays (e.g., enzyme inhibition) can then correlate structural modifications with activity .

Q. How can computational modeling predict reaction pathways for novel derivatives?

Employ density functional theory (DFT) to calculate transition-state energies and identify favorable reaction pathways. For instance, modeling the nucleophilic attack on the sulfur center can predict steric or electronic barriers, guiding experimental design for new analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。